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Compound of Interest

Compound Name: Fmoc-d-his(bzl)-oh

Cat. No.: B8020453 Get Quote

Executive Summary
In peptide therapeutics and synthetic biology, the rigorous identification of protecting groups is

critical for quality control (QC) and impurity profiling. Benzyl-protected Histidine (His(Bzl))

presents a unique analytical challenge. Unlike the acid-labile Trityl (Trt) group used in standard

Fmoc chemistry, the Benzyl (Bzl) group is stable to Trifluoroacetic Acid (TFA) and requires

strong acids (HF, TFMSA) or catalytic hydrogenation for removal. Consequently, His(Bzl) often

appears as a persistent impurity in Fmoc-synthesized peptides or as a deliberate modification

in Boc-chemistry intermediates.

This guide provides a definitive technical framework for identifying His(Bzl) using Mass

Spectrometry (MS). We compare its spectral signature against common alternatives (Trt, Tos,

Dnp) and provide a self-validating experimental protocol for its detection.

The His(Bzl) Spectral Signature
The identification of His(Bzl) relies on detecting specific mass shifts in the precursor ion and

observing unique diagnostic fragments during Collision-Induced Dissociation (CID).

Chemical Basis and Mass Shift
The Benzyl group (

) replaces a hydrogen atom on the imidazole ring of Histidine.
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Modification: Addition of Benzyl (

) - Hydrogen (

) = Net addition of

.

Monoisotopic Mass Shift: +90.0470 Da.

Residue Formula Monoisotopic Mass (Da)

His (Free) 137.0589

His(Bzl) 227.1059

Diagnostic Fragment Ions
In MS/MS experiments, His(Bzl) yields two high-confidence diagnostic ions that differentiate it

from other modifications.

Modified Immonium Ion (m/z 200.12): Standard Histidine produces a characteristic

immonium ion at m/z 110.07. The Benzyl group remains attached to the imidazole side chain

during low-energy CID, shifting this diagnostic peak to m/z 200.12.

Tropylium Ion (m/z 91.05): Under higher collision energies or in-source decay, the benzyl

carbocation (

) cleaves from the imidazole ring. This ion rearranges to the highly stable tropylium structure,
appearing as a sharp peak at m/z 91.05. Note: While characteristic, this ion is not unique to
His(Bzl) and can arise from Phe or other benzyl-containing moieties.

Fragmentation Pathway Visualization
The following diagram illustrates the fragmentation logic for confirming His(Bzl).
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Figure 1: MS/MS Fragmentation Pathway for His(Bzl) Identification.
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Comparative Performance Analysis: His(Bzl) vs.
Alternatives
In peptide synthesis, the choice of Histidine protection dictates the impurity profile seen in MS.

The table below compares His(Bzl) with its primary alternatives: Trityl (Trt), Tosyl (Tos), and

Dinitrophenyl (Dnp).

Stability and Detection Matrix
Feature

His(Bzl)

(Benzyl)
His(Trt) (Trityl) His(Tos) (Tosyl)

His(Dnp)

(Dinitrophenyl)

Mass Shift +90.05 Da +242.11 Da +154.01 Da +166.00 Da

Diagnostic Ion
m/z 200.12

(Immonium)

m/z 243.12 (Trityl

Cation)

m/z 155.02

(Tosyl Cation)

m/z 167.01 (Dnp

Cation)

TFA Stability

Stable (Survives

standard

cleavage)

Labile (Removed

by 1-5% TFA)

Stable (Requires

HF)

Stable (Requires

Thiolysis)

Ionization Impact

Moderate

enhancement

(Hydrophobic)

Significant

enhancement

(Very

Hydrophobic)

Suppression

(Electron

withdrawing)

Suppression

(Strongly

withdrawing)

Primary Use

Case

Boc Chemistry /

Stable

Intermediate

Fmoc Chemistry

/ Standard SPPS

Boc Chemistry /

Arginine

compatibility

Specific Side-

chain

modification
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Expert Insight: The "Phantom" Impurity
His(Trt): You will rarely see intact His(Trt) in a final peptide product because the cleavage

cocktail (95% TFA) removes it quantitatively. If observed, it indicates a catastrophic failure of

the cleavage step.

His(Bzl): Because Bzl is stable to TFA, it is the most common "surprise" modification in Fmoc

synthesis if Bzl-protected starting materials were accidentally used or if a benzyl halide

alkylated the Histidine during a side reaction. Its detection confirms the presence of a

permanent modification that standard purification cannot reverse.

Experimental Protocol: Validated Identification
Workflow
This protocol is designed for the detection of His(Bzl) impurities in a synthetic peptide sample

using LC-ESI-MS/MS.

Sample Preparation
Solvent: Dissolve peptide in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

Concentration: 1 pmol/µL (to minimize space-charge effects while ensuring sensitivity).

Critical Control: Do not use HF or strong reducing agents during prep, as these may degrade

the Bzl group (though Bzl is generally robust).

LC-MS Configuration
Column: C18 Reverse Phase (Bzl increases retention time relative to native His).

Ionization: ESI Positive Mode.

Fragmentation Method: CID (Collision Induced Dissociation).[1] HCD (Higher-energy C-trap

Dissociation) is preferred for generating the m/z 91 ion.

Step-by-Step Analysis
Full Scan (MS1):
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Locate the precursor mass. Calculate the theoretical mass of the native peptide (

) and the benzylated impurity (

).

Check: Is the isotope distribution consistent with the addition of 7 carbons?

Targeted MS/MS (MS2):

Isolate the putative His(Bzl) precursor.

Apply normalized collision energy (NCE) of 25-35%.

Data Interpretation (The "Rule of Three"): A positive ID requires satisfying three criteria:

Criterion 1: Presence of the m/z 200.12 immonium ion.

Criterion 2: Observation of a +90 Da shift in the b- and y- ion series containing the

Histidine residue.

Criterion 3: (Optional but recommended) Presence of m/z 91.05 (Tropylium) if collision

energy is sufficient.

Isomer Differentiation ( vs )
While mass alone cannot distinguish the

-Bzl and

-Bzl regioisomers, they can often be separated chromatographically.

-Bzl (Tele): Thermodynamically more stable; typically elutes later on C18 columns due to
effective shielding of the polar imidazole.

-Bzl (Pros): Often associated with racemization-prone pathways (e.g., Bom protection);
typically elutes earlier.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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